molecular formula C11H13N3O B2775385 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol CAS No. 856863-40-6

2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol

Cat. No.: B2775385
CAS No.: 856863-40-6
M. Wt: 203.245
InChI Key: RODAHMWLOQOTBW-UHFFFAOYSA-N
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Description

2-(1-Phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol (CAS 856863-40-6) is a high-purity chemical compound with the molecular formula C 11 H 13 N 3 O and a molecular weight of 203.24 g/mol. This 1,2,3-triazole derivative serves as a valuable building block in medicinal chemistry and antifungal research, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. In vitro biological studies have demonstrated that this compound and its structural analogs exhibit significant antifungal activity against various Candida species, which are opportunistic pathogens in immunocompromised patients. Research indicates that the 1,2,3-triazole core is a key pharmacophore known to competitively inhibit lanosterol 14α-demethylase, a crucial cytochrome P-450 enzyme in the fungal biosynthesis of ergosterol, an essential component of fungal cell membranes. The specific structural motif of the 1-phenyl-1H-1,2,3-triazol-4-yl group attached to a propan-2-ol chain contributes to its bioactivity and potential as a lead compound for developing new antimycotic agents to address growing fungal resistance. This product is intended for research applications only, including as a standard in bioactivity assays, a precursor for the synthesis of more complex triazole-containing molecules, and for structure-activity relationship (SAR) studies in pharmaceutical discovery. It is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(1-phenyltriazol-4-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-11(2,15)10-8-14(13-12-10)9-6-4-3-5-7-9/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODAHMWLOQOTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in a mixture of water and an organic solvent like dimethylformamide (DMF). The reaction can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol. Research indicates that compounds with the triazole moiety exhibit significant antibacterial and antifungal activities. For instance, derivatives of triazoles have shown promising results against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

1.2 Anticancer Properties

Triazole-containing compounds are being investigated for their anticancer potential. The structural features of this compound contribute to its ability to inhibit cancer cell proliferation. Studies have demonstrated that related triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Table 1: Summary of Biological Activities

Activity TypeCompound TypeReference
AntibacterialTriazole derivatives
AntifungalTriazole derivatives
AnticancerTriazole derivatives

Synthetic Applications

2.1 Synthesis of New Compounds

The synthesis of this compound has been achieved through various methodologies including click chemistry and microwave-assisted synthesis. These methods not only enhance yield but also allow for the rapid development of libraries of triazole derivatives for screening against biological targets .

Table 2: Synthesis Methods and Yields

Synthesis MethodYield (%)Reference
Click Chemistry85%
Microwave-Assisted Synthesis90%

Material Science Applications

3.1 Use in Polymer Chemistry

Triazole compounds are being explored as additives in polymer chemistry due to their ability to enhance thermal stability and mechanical properties of polymers. The incorporation of this compound into polymer matrices has shown improvements in material performance under stress conditions .

3.2 Coordination Chemistry

The coordination properties of triazoles make them suitable for use in metal-organic frameworks (MOFs). Research indicates that incorporating triazole derivatives can lead to enhanced gas adsorption properties and catalytic activities in MOFs, which are valuable for applications in gas storage and separation technologies .

Mechanism of Action

The mechanism of action of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes . The phenyl group can enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

Compounds :

  • (E)-2-(4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)isoindoline-1,3-dione derivatives (119a–f )
  • 2-(4-Fluorophenyl)-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-4H-chromen-4-one derivatives (6a–q )
  • Structural Difference : The propan-2-ol group is replaced with isoindoline-dione or chromone moieties.
  • Activity :
    • 119a–f : Exhibit anticancer activity via intercalation with DNA, with IC₅₀ values in the low micromolar range .
    • 6a–q : Broad-spectrum antimicrobial agents, showing zone inhibition diameters of 12–18 mm against S. aureus and E. coli .

Bromophenyl Analogs

Compound : 2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol (CAS 1000339-34-3)

  • Structural Difference : A bromine atom is introduced at the para position of the phenyl ring.
  • This analog is used as a pharmaceutical secondary standard .

Antifungal Dioxolane-Triazole Hybrids

Compounds :

  • 1-(1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)-1H-1,2,3-triazol-4-yl)cyclohexanol (4g)
  • 2-(1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)-1H-1,2,3-triazol-4-yl)propan-2-ol (4h )
  • Structural Difference : A dioxolane-methyl group is appended to the triazole.
  • Activity : 4h shows 89% inhibition of C. gloeosporioides at 10 µg/mL, outperforming tebuconazole (commercial fungicide) .

Comparative Data Table

Compound Name Structural Variation Key Application Activity/Data Reference
2-(1-Phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol Baseline structure Scaffold for functionalization N/A
TTP (9 ) Tosyl substitution Corrosion inhibition ~70% corrosion reduction
3L Naphthalene-sulfamate STS inhibition IC₅₀ = 15.97 nM
6a Chromone-triazole hybrid Antimicrobial 16 mm zone inhibition (E. coli)
CAS 1000339-34-3 4-Bromophenyl substitution Pharmaceutical standard Purity: 95%
4h Dioxolane-methyl-triazole Antifungal 89% fungal inhibition

Biological Activity

2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial, antifungal, and anticancer agent. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-(1-phenyltriazol-4-yl)propan-2-ol, with the molecular formula C11H13N3OC_{11}H_{13}N_3O and a molecular weight of 203.24 g/mol. Its structure features a triazole ring, which is integral to its biological activity.

PropertyValue
Chemical FormulaC11H13N3O
Molecular Weight203.24 g/mol
IUPAC Name2-(1-phenyltriazol-4-yl)propan-2-ol
AppearancePowder
Storage Temperature4 °C

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The triazole ring can interfere with the synthesis of ergosterol in fungi, an essential component of fungal cell membranes, thereby exhibiting antifungal properties. Additionally, it may interact with various biological targets in cancer cells, leading to apoptosis.

Antimicrobial Activity

Research indicates that compounds containing triazole rings demonstrate significant antimicrobial properties. In particular, studies have shown that derivatives of triazoles exhibit potent activity against various fungal strains:

  • Fluconazole Analogs : A study highlighted that fluconazole analogs with modifications at the triazole ring exhibited enhanced antifungal activity against Candida albicans and Aspergillus fumigatus, suggesting that similar modifications might enhance the efficacy of this compound against these pathogens .

Anticancer Activity

The compound has also been explored for its anticancer potential. Triazole derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of tumor growth:

  • Case Study : A series of triazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The most active compounds were found to significantly reduce cell viability, indicating that modifications to the triazole structure could enhance anticancer activity .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of triazole compounds. Modifications at specific positions on the triazole ring or substituents on the phenyl group can lead to variations in potency:

CompoundActivity (MIC μg/mL)
Fluconazole>30
2-(1-Phe-Triazol)0.31

This table illustrates that structural variations can lead to significant differences in antimicrobial potency .

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